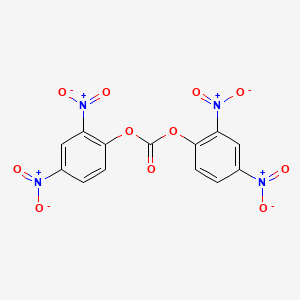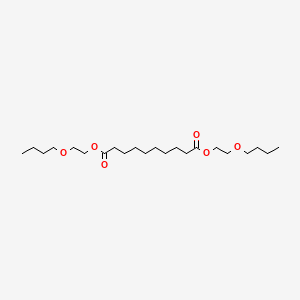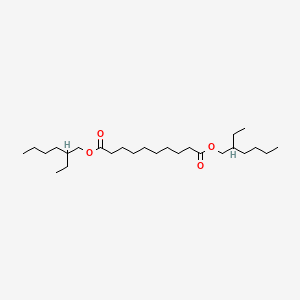
Andolast
Übersicht
Beschreibung
Andolast ist ein niedermolekulares Medikament, das für seine entzündungshemmenden und antiallergischen Eigenschaften bekannt ist. Es wird hauptsächlich zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt. Die Verbindung wirkt als Aktivator von calciumabhängigen Kaliumkanälen und als Inhibitor der Immunoglobulin-E-vermittelten Anaphylaxie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, bei der es sich um ein Tetrazolyl-Benzamid-Derivat handelt. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Tetrazolrings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Nitrils mit Natriumazid in Gegenwart eines Katalysators.
Amidierung: Das Tetrazol-Zwischenprodukt wird dann mit einem geeigneten Amin umgesetzt, um das Benzamid-Derivat zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Bulk-Synthese: Es werden große Mengen an Ausgangsmaterialien verwendet, um die Zwischenprodukte herzustellen.
Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um Ausbeute und Reinheit zu maximieren.
Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Andolast involves multiple steps, starting from the preparation of the core structure, which is a tetrazolyl-benzamido derivative. The synthetic route typically includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst.
Amidation: The tetrazole intermediate is then reacted with a suitable amine to form the benzamido derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Andolast durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils potenziell unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Andolast hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von calciumabhängigen Kaliumkanälen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie die Synthese von Immunoglobulin E und die Zytokinproduktion.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Atemwegserkrankungen wie Asthma und COPD untersucht.
Industrie: Wird bei der Entwicklung neuer entzündungshemmender und antiallergischer Medikamente eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es calciumabhängige Kaliumkanäle aktiviert, was zur Stabilisierung von Zellmembranen und zur Hemmung der Freisetzung von Entzündungsmediatoren führt. Die Verbindung hemmt auch die Synthese von Immunoglobulin E, indem sie auf verschiedenen zellulären Ebenen wirkt, einschließlich der Reduktion der Interleukin-4-mRNA-Spiegel in T-Zellen und der Expression von Epsilon-Keimbahn-Transkripten in peripheren Blutmononukleären Zellen .
Wirkmechanismus
Andolast exerts its effects by activating calcium-activated potassium channels, which leads to the stabilization of cell membranes and inhibition of inflammatory mediator release. The compound also inhibits the synthesis of immunoglobulin E by acting at different cellular levels, including the reduction of interleukin-4 mRNA levels in T cells and the expression of epsilon germline transcripts in peripheral blood mononuclear cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Disodiumcromoglycat: Ein weiteres Antiasthmatikum, das Mastzellen stabilisiert und die Freisetzung von Entzündungsmediatoren verhindert.
Ketotifen: Ein Antiallergikum, das die Freisetzung von Histamin und anderen Mediatoren aus Mastzellen hemmt.
Montelukast: Ein Leukotrienrezeptor-Antagonist, der zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.
Einzigartigkeit von Andolast
This compound ist einzigartig in seinem dualen Wirkmechanismus als sowohl Aktivator von calciumabhängigen Kaliumkanälen als auch als Inhibitor der Immunoglobulin-E-Synthese. Diese doppelte Wirkung macht es besonders effektiv bei der Kontrolle von Asthmasymptomen und der Reduzierung des Auftretens von Asthmaexazerbationen .
Eigenschaften
IUPAC Name |
4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBMQZDPONDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157682 | |
| Record name | Andolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132640-22-3 | |
| Record name | Andolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Andolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDOLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















